molecular formula C11H19NO B12932693 4-(Cyclohexylidenemethyl)morpholine

4-(Cyclohexylidenemethyl)morpholine

Cat. No.: B12932693
M. Wt: 181.27 g/mol
InChI Key: FLGOWATWUSMKEG-UHFFFAOYSA-N
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Description

4-(Cyclohexylidenemethyl)morpholine (CAS: 939047-04-8) is a morpholine derivative characterized by a cyclohexylidene group attached to the morpholine ring via a methylene bridge. Its molecular formula is C21H27N3O5, with a molecular weight of 401.5 g/mol . The compound is structurally distinct due to the presence of a conjugated cyclohexylidene moiety, which influences its physicochemical properties and reactivity. It is primarily used in research settings, though specific applications remain proprietary .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-(cyclohexylidenemethyl)morpholine

InChI

InChI=1S/C11H19NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h10H,1-9H2

InChI Key

FLGOWATWUSMKEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CN2CCOCC2)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylidenemethyl)morpholine typically involves the reaction of morpholine with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by the addition of cyclohexanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Cyclohexylidenemethyl)morpholine can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent reaction parameters. The use of catalysts and more efficient separation techniques can also enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylidenemethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the cyclohexylidene group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Cyclohexylidenemethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylidenemethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Morpholine derivatives with varying substituents exhibit divergent properties. Key analogs include:

Compound Name Substituent Key Features References
4-(Cyclohexylmethyl)morpholine Cyclohexylmethyl Higher lipophilicity (cLog P ~3.5–4.2), synthesized via reductive amination (90% yield)
4-(1-Cyclohexenyl)morpholine Cyclohexenyl Reactive in Diels-Alder reactions with sulfonylbutadienes under mild conditions
4-(2-Chlorobenzyl)morpholine Chlorobenzyl High aqueous solubility (180–184 μM), inhibits cytochrome P450 2A13
4-(4-Nitrobenzyl)morpholine Nitrobenzyl Crystallographic data available; nitro group enhances electron-withdrawing effects
4-(Cyclohexylacetyl)morpholine Cyclohexylacetyl Molecular weight 211.3 g/mol; potential intermediate in organic synthesis

Physicochemical Properties

  • Solubility : Benzyl-substituted morpholines (e.g., 4-(2-chlorobenzyl)morpholine) exhibit high aqueous solubility (180–184 μM in PBS, pH 7.4) due to polar aromatic groups . In contrast, cyclohexylidene derivatives like 4-(Cyclohexylidenemethyl)morpholine are less soluble, as bulky aliphatic groups reduce polarity .
  • Lipophilicity (cLog P): Substituents significantly impact lipophilicity. For example: 4-(2-(Naphthalen-1-yloxy)ethyl)morpholine: cLog P = 4.2 4-(2-(Phenoxy)ethyl)morpholine: cLog P = 3.2 Cyclohexylidene derivatives likely have cLog P >4.0 due to nonpolar cyclohexane rings .
  • Thermal Stability : 4-(1-Cyclopentenyl)morpholine has a boiling point of 105–106°C at 12 mmHg , typical for alicyclic morpholine derivatives .

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